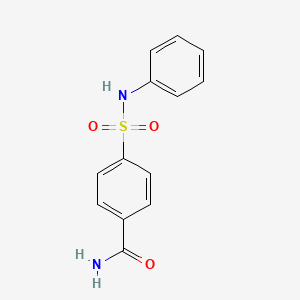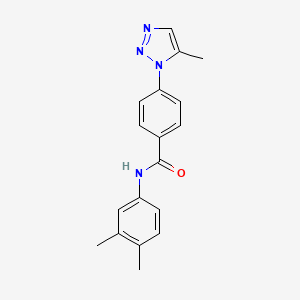
4-(anilinosulfonyl)benzamide
Übersicht
Beschreibung
4-(Anilinosulfonyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an aniline group attached to a sulfonyl group, which is further connected to a benzamide moiety
Wirkmechanismus
Target of Action
The primary target of 4-(anilinosulfonyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance in various tissues and organs.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by binding to the enzyme’s active site This interaction can inhibit the enzyme’s activity, thereby affecting the balance of bicarbonate and protons in the body
Biochemical Pathways
The biochemical pathways affected by this compound are related to the role of Carbonic Anhydrase 2 in maintaining pH and fluid balance . By inhibiting this enzyme, the compound can disrupt these pathways, potentially leading to changes in cellular pH and fluid levels. The downstream effects of these changes are complex and can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Carbonic Anhydrase 2 . This could lead to changes in cellular pH and fluid balance, potentially affecting various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carbonic Anhydrase 2 . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s efficacy. Understanding these influences is crucial for optimizing the use of this compound.
Biochemische Analyse
Biochemical Properties
4-(anilinosulfonyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain sulfonamide-binding proteins, affecting their enzymatic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular processes. For instance, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition results in the downregulation of signaling pathways that promote cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent effects on DNA replication and repair . These interactions highlight the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity . The compound’s ability to accumulate in certain tissues may also contribute to its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm may affect cytoplasmic signaling pathways and metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(anilinosulfonyl)benzamide typically involves the reaction of aniline with benzenesulfonyl chloride, followed by the introduction of the benzamide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
- Aniline reacts with benzenesulfonyl chloride in the presence of a base to form 4-(anilinosulfonyl)aniline.
- The intermediate product is then reacted with benzoyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Anilinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the aniline or benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted aniline or benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Anilinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
3-(Anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide: This compound shares a similar structure but includes a chlorine atom and a phenylethyl group, which may alter its chemical properties and biological activities.
4-(Aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]benzamide: This derivative includes a trifluoromethyl group, which can enhance its stability and reactivity.
Uniqueness: 4-(Anilinosulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer research.
Eigenschaften
IUPAC Name |
4-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)10-6-8-12(9-7-10)19(17,18)15-11-4-2-1-3-5-11/h1-9,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZSUXSWANDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-DIMETHYL-7-(2-METHYLPHENYL)-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4784382.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B4784389.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4784395.png)
![METHYL 3-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4784415.png)
![4-[2-(4-nitrobenzenesulfonamido)ethyl]benzene-1-sulfonamide](/img/structure/B4784421.png)
![[4-[(Z)-[3-(4-ethylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B4784429.png)

![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4784443.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4784451.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4784455.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4784469.png)
![methyl 2-({[(6-amino-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4784476.png)
![[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE](/img/structure/B4784482.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4784498.png)
